molecular formula C12H19N5 B1648663 3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine CAS No. 902836-50-4

3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine

Cat. No.: B1648663
CAS No.: 902836-50-4
M. Wt: 233.31 g/mol
InChI Key: XLVYLSPWXIQYHG-UHFFFAOYSA-N
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Description

3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine is a heterocyclic compound that features both piperazine and pyrrolidine moieties attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine typically involves the reaction of pyridazine derivatives with piperazine and pyrrolidine under controlled conditions. One common method involves the nucleophilic substitution reaction where a halogenated pyridazine reacts with piperazine and pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyridazine ring can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution; sulfuric acid for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines.

Scientific Research Applications

3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperazin-1-Yl)-6-(Morpholin-1-Yl)Pyridazine
  • 3-(Piperazin-1-Yl)-6-(Piperidin-1-Yl)Pyridazine
  • 3-(Piperazin-1-Yl)-6-(Azepan-1-Yl)Pyridazine

Uniqueness

3-(Piperazin-1-Yl)-6-(Pyrrolidin-1-Yl)Pyridazine is unique due to the presence of both piperazine and pyrrolidine rings, which can confer distinct chemical and biological properties. This dual functionality can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

3-piperazin-1-yl-6-pyrrolidin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5/c1-2-8-16(7-1)11-3-4-12(15-14-11)17-9-5-13-6-10-17/h3-4,13H,1-2,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVYLSPWXIQYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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